molecular formula C22H18ClN3O B444792 2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE

2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE

Cat. No.: B444792
M. Wt: 375.8g/mol
InChI Key: GKDHUVDIFDSPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl carbonyl group, and a methylquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrazolyl Carbonyl Group: The final step involves the reaction of the intermediate product with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-chlorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methylpyridine
  • **2-(3-chlorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methylisoquinoline

Uniqueness

2-(3-CHLOROPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-3-METHYLQUINOLINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8g/mol

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C22H18ClN3O/c1-13-11-14(2)26(25-13)22(27)20-15(3)21(16-7-6-8-17(23)12-16)24-19-10-5-4-9-18(19)20/h4-12H,1-3H3

InChI Key

GKDHUVDIFDSPFF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C)C

Origin of Product

United States

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